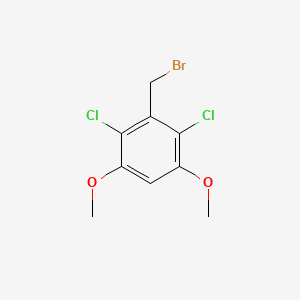

3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene

描述

属性

IUPAC Name |

3-(bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2O2/c1-13-6-3-7(14-2)9(12)5(4-10)8(6)11/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJPTOKPOUDFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)CBr)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Functionalization

The synthesis often begins with a dimethoxybenzene derivative, such as 1,5-dimethoxybenzene, which undergoes selective chlorination to introduce chlorine atoms at the 2 and 4 positions. Chlorination is generally conducted using chlorine gas or chlorinating agents in the presence of catalysts or under acidic conditions to control regioselectivity.

Bromomethylation

The critical step involves introducing the bromomethyl group at the 3 position. This can be achieved by:

- Bromination of a methyl group attached to the benzene ring at position 3, using bromine (Br2) or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Alternatively, direct substitution of a hydroxymethyl precursor with a brominating agent to yield the bromomethyl derivative.

The bromomethylation step requires mild conditions to avoid overbromination or substitution at other positions.

Industrial Scale Considerations

On an industrial scale, the process is optimized for yield, purity, and cost-effectiveness. Large-scale bromination is performed under controlled temperature and stoichiometry, often using catalytic amounts of iron or aluminum bromide to facilitate the reaction. The process includes purification steps such as crystallization or distillation to isolate the target compound with high purity.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Chlorination | Cl2 gas, FeCl3 catalyst or H2SO4 medium | 20–35 | 1–3 hours | Controlled addition to avoid poly-chlorination |

| Methoxylation | Usually pre-installed or via methylation of hydroxy groups | N/A | N/A | Typically done before chlorination |

| Bromomethylation | Br2 or NBS, light or radical initiator | 0–30 | 0.5–2 hours | Radical conditions preferred for selectivity |

| Purification | Crystallization or distillation | Ambient to 80 | Variable | To remove side products and unreacted materials |

- Studies have shown that the presence of electron-donating methoxy groups directs electrophilic substitution to ortho and para positions, facilitating selective chlorination at 2 and 4 positions.

- Bromomethylation efficiency is enhanced by the use of N-bromosuccinimide under radical initiation (e.g., light or azobisisobutyronitrile) to minimize side reactions.

- Industrial protocols emphasize the use of inert atmospheres and controlled temperature ramps to prevent decomposition and ensure reproducibility.

- The use of solvents such as acetic acid or dichloromethane can influence regioselectivity and reaction rates.

| Preparation Step | Method Description | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Chlorination | Electrophilic aromatic substitution | Cl2, FeCl3, H2SO4 | High regioselectivity | Over-chlorination risk |

| Methoxylation | Methylation of phenolic precursors | Methyl iodide, base | Stable methoxy groups | Requires protection/deprotection |

| Bromomethylation | Radical bromination of methyl group | Br2 or NBS, light or radical initiator | Selective bromination | Side reactions, overbromination |

| Purification | Crystallization or distillation | Solvents (e.g., ethanol) | High purity product | Loss of yield during isolation |

The preparation of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene involves carefully orchestrated electrophilic substitutions and radical bromination steps. The choice of reagents, reaction conditions, and purification methods are critical to obtaining the compound in high yield and purity. Advances in reaction control and industrial scaling have improved the efficiency and reproducibility of its synthesis, making it a valuable intermediate in organic synthesis.

化学反应分析

Types of Reactions

3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its substituents.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine (Br2) in the presence of a catalyst like iron or aluminum bromide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group.

科学研究应用

Chemistry

In synthetic organic chemistry, 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene serves as an intermediate for the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that are essential in pharmaceutical development and agrochemical synthesis.

Table 1: Reaction Types and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | NaOH (aqueous/alcoholic) | 2,4-Dichloro-1,5-dimethoxyphenol |

| Electrophilic Substitution | HNO3 (nitration), H2SO4 (sulfonation) | Nitro or sulfonic acid derivatives |

| Coupling Reactions | Pd catalysts with arylboronic acids | Biaryl compounds with diverse functional groups |

Biology

In biological research, this compound has potential applications as a probe for studying enzyme-catalyzed reactions. Its structure allows it to interact with various biological targets, facilitating investigations into biochemical pathways.

Biological Activity Overview:

- Antimicrobial Activity: Exhibits moderate activity against several bacterial strains.

- Cytotoxic Effects: Demonstrated cytotoxicity in cancer cell lines.

- P-glycoprotein Interaction: Evaluated for its role in drug resistance mechanisms.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Listeria monocytogenes | 16 |

Medical Applications

The compound shows promise as a precursor in drug development. Its structural features may contribute to the creation of new drugs with antimicrobial or anticancer properties. For instance, research indicates that derivatives of this compound could be explored for their effectiveness against resistant bacterial strains and cancer cell lines.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant activity against Listeria monocytogenes, suggesting potential applications in food safety. -

Cytotoxicity Assessment:

In vitro studies demonstrated that derivatives of this compound induced apoptosis in specific cancer cell lines. This finding highlights its potential role in developing anticancer therapies. -

Synthesis of Pharmaceutical Intermediates:

Research has utilized this compound as an intermediate for synthesizing ivabradine, a drug used for treating heart conditions. This underscores its importance in medicinal chemistry and pharmaceutical applications.

作用机制

The mechanism by which 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The dichloro and dimethoxy groups can influence the compound’s reactivity and binding affinity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs: Fluorine vs. Chlorine

A key analog is 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene (CAS RN: 1956324–83-6). While structurally similar, the replacement of chlorine with fluorine at positions 2 and 4 introduces distinct electronic and steric differences:

- Steric Profile : Fluorine’s smaller atomic radius reduces steric hindrance near the bromomethyl group, which may enhance accessibility for nucleophilic attacks.

- Synthesis : Both compounds are synthesized via PBr₃-mediated bromination of a hydroxymethyl precursor, suggesting shared methodologies .

Table 1: Comparison of Halogen-Substituted Derivatives

| Property | Target Compound (Cl) | Difluoro Analog (F) |

|---|---|---|

| Halogen Type | Cl (2,4) | F (2,4) |

| Electronegativity | Moderate (Cl: 3.0) | High (F: 4.0) |

| Steric Hindrance | Higher (Cl atomic radius: 0.79 Å) | Lower (F atomic radius: 0.64 Å) |

| Likely Reactivity | Slower nucleophilic substitution | Faster substitution |

Bromoalkyl-Substituted Heterocycles: Benzodiazepine Derivatives

The 3-(6-Bromohexyl)-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione () shares a bromoalkyl substituent but within a benzodiazepine framework. Key distinctions include:

- Reactivity : The bromohexyl chain in the benzodiazepine derivative undergoes nucleophilic substitution, similar to the bromomethyl group in the target compound. However, the benzodiazepine’s fused ring system may sterically shield the bromine, reducing reactivity compared to the more exposed bromomethyl group in the aromatic compound.

- Acidity : The benzodiazepine’s methylene protons are highly acidic, enabling carbanion formation for alkylation—a feature absent in the target compound .

Nitro-Substituted Aromatics: Electronic Effects

1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS RN: 74672-01-8) lacks a bromomethyl group but provides insights into substituent electronic effects:

- Nitro Group Influence: The nitro (-NO₂) group is strongly electron-withdrawing, deactivating the ring and directing electrophilic substitution to specific positions. In contrast, the methoxy groups in the target compound are electron-donating, activating the ring but countered by electron-withdrawing chlorine atoms.

- Applications : Nitro-substituted aromatics are often intermediates in dye or explosive synthesis, whereas bromomethyl-substituted compounds like the target are more suited for functionalization in pharmaceuticals .

Table 2: Substituent Electronic Effects

| Compound | Key Substituents | Electronic Effect | Reactivity Profile |

|---|---|---|---|

| Target Compound | -OCH₃, -Cl, -BrCH₂ | Mixed (activating/deactivating) | Nucleophilic substitution at Br |

| 1,5-Dichloro-3-Methoxy-2-nitro | -NO₂, -Cl, -OCH₃ | Strongly deactivating (NO₂) | Electrophilic substitution limited |

生物活性

3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include bromomethyl, dichloro, and dimethoxy substituents on a benzene ring. Understanding its biological activity is crucial for potential therapeutic applications.

- Chemical Formula : C10H10BrCl2O2

- Molecular Weight : 305.00 g/mol

- Structure : The compound consists of a benzene ring substituted with two methoxy groups, two chlorine atoms, and a bromomethyl group.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anticancer, antibacterial, and antifungal properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in several areas.

Antitumor Activity

A significant area of research has focused on the antitumor properties of halogenated compounds. For instance:

- Mechanism of Action : The presence of halogens (bromine and chlorine) can enhance the reactivity of the compound towards biological targets, potentially leading to apoptosis in cancer cells.

- Case Study : In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. For example, compounds with bromomethyl and dichloro substitutions have shown effectiveness against breast cancer cells by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The antimicrobial properties of halogenated aromatic compounds have been well documented:

- Bacterial Inhibition : Compounds similar to this compound have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary tests suggest that this compound may also inhibit fungal growth, although more extensive studies are required to confirm these findings .

Toxicity and Safety Profile

Understanding the toxicity profile is essential for any therapeutic application:

- Cytotoxicity Studies : Initial cytotoxicity assays indicate that while some derivatives exhibit strong biological activity, they may also present toxicity challenges. It is crucial to balance efficacy with safety in drug development.

- Environmental Impact : As with many halogenated compounds, there may be concerns regarding environmental persistence and bioaccumulation .

Research Findings Summary

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene, and what key reaction conditions must be controlled?

- Methodology : The compound can be synthesized via bromination of a precursor such as 2,4-dichloro-1,5-dimethoxytoluene using brominating agents (e.g., NBS or HBr with a catalyst). Key conditions include temperature control (0–5°C to avoid over-bromination), inert atmosphere (N₂/Ar), and stoichiometric monitoring to prevent side reactions like demethylation. Purification involves column chromatography or recrystallization using non-polar solvents .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- GC/HPLC (>97% purity validation, as per commercial standards ).

- NMR (¹H/¹³C for regiochemical confirmation; aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm ).

- Mass spectrometry (HRMS for molecular ion validation, e.g., m/z 265.532 [M⁺] ).

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store at 0–6°C in amber glass vials under inert gas (Ar) to minimize light/moisture-induced decomposition. Use anhydrous solvents (e.g., THF, DCM) for reactions, and avoid prolonged exposure to ambient conditions .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions (e.g., demethylation or ring halogenation) during synthesis?

- Methodology :

- Protecting groups : Temporarily protect methoxy groups with acetyl or tert-butyldimethylsilyl (TBS) groups before bromination .

- Low-temperature bromination : Use N-bromosuccinimide (NBS) at –10°C to suppress ring halogenation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance selectivity for benzylic bromination over electrophilic substitution .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) when characterizing derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiate between overlapping aromatic signals and confirm substituent positions.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

- Isotopic labeling : Use deuterated analogs to trace reaction pathways and identify byproducts .

Q. What mechanistic insights guide the optimization of nucleophilic substitution reactions involving the bromomethyl group?

- Methodology :

- SN2 reactivity : Steric hindrance from adjacent substituents (e.g., Cl, OMe) slows substitution; use polar solvents (DMSO) and strong nucleophiles (e.g., NaN₃) to enhance kinetics.

- Leaving group stability : Bromine’s superior leaving ability vs. chlorine ensures selective substitution at the bromomethyl site .

Q. How does the electronic environment of the benzene ring influence the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodology : Electron-withdrawing groups (Cl, OMe) activate the bromomethyl group via inductive effects.

- Hammett analysis : σ⁺ values predict reactivity trends (e.g., para-Cl enhances electrophilicity).

- Suzuki-Miyaura coupling : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for arylboronic acid coupling .

Q. What bioassay design considerations are critical when evaluating the biological activity of derivatives?

- Methodology :

- Cytotoxicity assays : Use MTT or resazurin-based protocols with positive controls (e.g., doxorubicin) and solvent-matched blanks.

- Solubility optimization : Employ co-solvents (DMSO:PBS ≤ 1:100 v/v) to avoid precipitation .

- Toxicological screening : Prioritize in vitro models (e.g., HepG2 cells) for hepatotoxicity assessment before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。